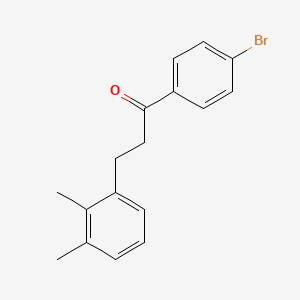

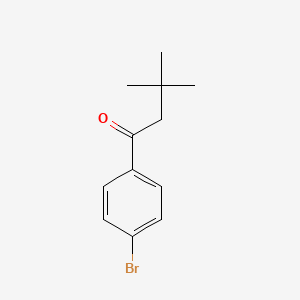

4'-Bromo-3,3-dimethylbutyrophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-Bromo-3,3-dimethylbutyrophenone is a chemical compound that is related to various research areas, including organic synthesis and chemical biology. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their reactivity, which can be informative for understanding the properties and potential applications of this compound.

Synthesis Analysis

The synthesis of related brominated compounds involves the use of bromine or bromine-containing reagents. For instance, 4'-bromophenacyl triflate, a derivative of 4'-bromoacetophenone, is synthesized from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This suggests that similar methods could potentially be applied to synthesize this compound by substituting the appropriate precursors.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as seen in the case of the tetrabromidobis(4-chlorophenyl)stannate(IV) anion, where the SnIV atom lies on a center of inversion and exhibits weak hydrogen bonding with a 4-(dimethylamino)pyridinium N atom . This indicates that this compound may also exhibit interesting structural features, such as potential for hydrogen bonding or other intermolecular interactions.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For example, bromophos, a dimethyl aryl phosphorothionate, undergoes demethylation through mild alkaline hydrolysis or by a glutathione-dependent liver enzyme . Similarly, 4'-bromoacetophenone analogs have been investigated for their ability to generate monophenyl radicals capable of hydrogen atom abstraction, which is a key step in photoinduced DNA cleavage . These studies suggest that this compound could also be involved in radical generation or other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. For instance, the stability of 4'-bromophenacyl triflate is reported to be 3-6 months under certain conditions , which provides a reference point for the potential stability of this compound. Additionally, the reactivity of these compounds with other chemical species, such as carboxylate salts , or their ability to cleave DNA , can give insights into their chemical behavior and potential applications in analytical chemistry or molecular biology.

未来方向

属性

IUPAC Name |

1-(4-bromophenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSYXFAVKLWJDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642386 |

Source

|

| Record name | 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898764-38-0 |

Source

|

| Record name | 1-(4-Bromophenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)